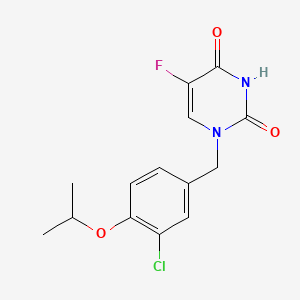
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorouracil moiety substituted with a 3-chloro-4-isopropoxybenzyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the 3-chloro-4-isopropoxybenzyl intermediate:
Coupling with fluorouracil: The intermediate is then coupled with fluorouracil under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil involves its interaction with specific molecular targets. The fluorouracil moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to disruption of DNA replication and cell division, making it a potential anticancer agent. The 3-chloro-4-isopropoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its target sites.
Comparación Con Compuestos Similares
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil can be compared with other fluorouracil derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
1-(2-Chloroethyl)-5-fluorouracil: Another derivative with similar anticancer properties.
1-(3-Chloro-4-methoxybenzyl)-5-fluorouracil: A compound with a methoxy group instead of an isopropoxy group, which may affect its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
67207-94-7 |
|---|---|
Fórmula molecular |
C14H14ClFN2O3 |
Peso molecular |
312.72 g/mol |
Nombre IUPAC |
1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14ClFN2O3/c1-8(2)21-12-4-3-9(5-10(12)15)6-18-7-11(16)13(19)17-14(18)20/h3-5,7-8H,6H2,1-2H3,(H,17,19,20) |
Clave InChI |
CILOXWLDKPURFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)




![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)

![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)


